2-(Dibromomethyl)-4H-1-benzopyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
880517-84-0 |
|---|---|
Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-(dibromomethyl)chromen-4-one |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-5,10H |
InChI Key |
IVZPTFZKBYZJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(Br)Br |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 2 Dibromomethyl 4h 1 Benzopyran 4 One
Reactivity and Derivatization of the Dibromomethyl Moiety
The C-Br bonds in the dibromomethyl group are polarized, rendering the benzylic carbon atom electron-deficient and highly susceptible to attack by nucleophiles. The stability of the bromide leaving group and the resonance stabilization of potential carbocation intermediates at the benzylic position facilitate these reactions. youtube.comlibretexts.org This reactivity allows for the facile replacement of one or both bromine atoms, providing a gateway to a diverse range of derivatives.
The dibromomethyl carbon is a prime target for nucleophilic substitution. Depending on the nucleophile and reaction conditions, these transformations can proceed via either an S_N1 or S_N2 mechanism. youtube.comkhanacademy.org The primary nature of the carbon might suggest an S_N2 pathway, but the adjacent aromatic ring and pyrone oxygen can stabilize a carbocation intermediate, making an S_N1 pathway also plausible. A wide variety of nucleophiles can be employed to displace the bromide ions, leading to mono- or di-substituted products.
| Nucleophile (Nu:) | Resulting Functional Group | Product Type |
|---|---|---|
| H₂O / OH⁻ | -CH(OH)₂ → -CHO | Aldehyde |
| ROH / RO⁻ | -CH(OR)₂ | Acetal |
| RSH / RS⁻ | -CH(SR)₂ | Thioacetal |
| N₃⁻ | -CH(N₃)₂ | Diazide |
| RNH₂ | -CH(NHR)₂ → C=NR (Imine) | Imine/Aminal |
| CN⁻ | -CH(CN)₂ | Dinitrile |
Electrophilic transformations involving the bromine atoms of the dibromomethyl group are not a characteristic reaction pathway. The primary reactivity profile of benzylic halides involves the electrophilicity of the carbon atom and the nucleofugality of the halide. nih.govmasterorganicchemistry.com Reactions where the bromine atom itself acts as a nucleophile or is activated by an external electrophile are uncommon for this class of compounds. The dominant chemical behavior is the cleavage of the carbon-bromine bond upon interaction with nucleophiles.
The dibromomethyl group is a convenient precursor for oxygen-containing functionalities, most notably the carboxaldehyde group. The hydrolysis of the gem-dibromide leads to the formation of 2-formyl-4H-1-benzopyran-4-one. This transformation proceeds via a double nucleophilic substitution by water or hydroxide (B78521) ions. The initial product is an unstable geminal diol, which rapidly dehydrates to yield the stable carbonyl group of the aldehyde. This method provides a direct route to chromone-2-carboxaldehydes, which are themselves valuable building blocks in heterocyclic synthesis.
Partial hydrolysis or reaction with a single equivalent of an oxygen nucleophile can, in principle, lead to hydroxymethyl derivatives, although the formation of the aldehyde is often favored due to the reactivity of the second bromine atom after the first substitution.
Analogous to oxygen nucleophiles, sulfur-based nucleophiles react readily with 2-(dibromomethyl)-4H-1-benzopyran-4-one. Thiols (mercaptans) and their conjugate bases (thiolates) are excellent nucleophiles and efficiently displace the bromide ions to form thioethers. The reaction can be controlled to yield mono- or di-substituted products. The formation of dithioacetals is a common outcome when two equivalents of a thiol are used. This reactivity is exemplified by the synthesis of sulfur-containing podands from related bromomethyl pyrones, which react with nucleophiles like mercaptoethanol and 2-mercaptobenzothiazole.
| Sulfur Nucleophile | Reaction Conditions | Resulting Derivative |
|---|---|---|
| Mercaptoethanol (HOCH₂CH₂SH) | Base (e.g., NaH), THF | 2-((2-hydroxyethyl)sulfanylmethyl) derivative |
| 8-Mercaptoquinoline | Base (e.g., NaH), THF | 2-((quinolin-8-yl)sulfanylmethyl) derivative |
| 2-Mercaptobenzothiazole | Base (e.g., NaH), THF | 2-((benzo[d]thiazol-2-yl)sulfanylmethyl) derivative |
The dielectrophilic nature of the dibromomethyl group makes it a valuable synthon for constructing nitrogen-containing heterocycles through reactions with dinucleophiles.
Pyrroles : The synthesis of a pyrrole (B145914) ring typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine in what is known as the Paal-Knorr synthesis. researchgate.net While not a direct precursor, the 2-(dibromomethyl)chromone can be used to construct the pyrrole ring through multi-step sequences or by reacting with appropriate nitrogen-containing synthons that provide the remaining atoms for the ring.
Pyridazines : Pyridazines are six-membered heterocycles containing two adjacent nitrogen atoms, commonly formed by the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). The reaction of chromone (B188151) derivatives with hydrazine is known to be complex. Often, the hydrazine attacks the C2 position of the chromone ring, causing ring opening and subsequent cyclization to form a pyrazole. mdpi.com However, specific chromone derivatives have been shown to react with hydrazine to form pyridazine (B1198779) derivatives, indicating that this pathway is plausible, though potentially competitive with other reactions. nih.gov For instance, the reaction of 2-(trifluoromethyl)-1,2-dihydro-3λ⁶-thieno-[2,3-c]chromen-3,3,4-triones with hydrazine has been reported as a route to 3-hydrazinopyridazine derivatives. nih.gov
Oxazines : 1,3-Oxazines are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The synthesis of oxazine (B8389632) rings can be achieved by reacting the 2-(dibromomethyl)chromone with a 1,3-amino alcohol. In this reaction, the amino and hydroxyl groups of the amino alcohol act as N- and O-nucleophiles, respectively. A stepwise or concerted double substitution reaction displaces both bromide ions to form the six-membered oxazine ring fused or appended to the chromone scaffold. While the direct synthesis of gem-dibromo 1,3-oxazines from other precursors has been reported, this pathway represents a logical extension of the nucleophilic substitution chemistry of the title compound. rsc.orgrsc.orgresearchgate.net
Reactions of the 4H-1-benzopyran-4-one Ring System
The chromone ring system possesses its own distinct reactivity, which is influenced by the substituent at the 2-position. The electron-withdrawing nature of the dibromomethyl group enhances the electrophilicity of the heterocyclic ring. The main sites of reactivity are the C2-C3 double bond and the C4 carbonyl group.
A characteristic reaction of chromones, particularly those with electron-withdrawing groups at C2 or C3, is the nucleophilic attack at the C2 position. rsc.org This Michael-type addition leads to the cleavage of the pyran ring O1-C2 bond. beilstein-journals.orgresearchgate.net The resulting open-chain intermediate, typically a substituted 1-(2-hydroxyphenyl)-1,3-dione, can then undergo further reactions or cyclizations.
For example, the reaction of chromones with dinucleophiles like hydrazine hydrate (B1144303) often proceeds via this ring-opening mechanism. The hydrazine initially attacks the C2 position, opening the ring to form a 1-(2-hydroxyphenyl)-1,3-dione derivative, which then undergoes intramolecular condensation between the hydrazine moiety and one of the carbonyl groups to yield a 3(5)-(2-hydroxyaryl)pyrazole. mdpi.com This reaction is a common transformation of the chromone nucleus and often competes with reactions at side-chain substituents. mdpi.com
Ring-Opening and Skeletal Rearrangement Reactions
The γ-pyrone ring of chromone derivatives is prone to cleavage under nucleophilic conditions. The primary site of attack for a wide range of nucleophiles is the C-2 position. researchgate.net This addition leads to the opening of the heterocyclic ring to form a phenolic intermediate. researchgate.netresearchgate.net For this compound, this reaction would proceed via the attack of a nucleophile at the C-2 carbon, facilitated by the electron-withdrawing nature of the dibromomethyl group.
These ring-opening events can be followed by subsequent ring-closure (recyclization) reactions, often leading to skeletal rearrangements. Such "Ring-Opening Ring-Closure" (RORC) sequences can produce a variety of different heterocyclic systems, with the final product depending on the nature of the nucleophile and the reaction conditions. researchgate.net For instance, the reaction of chromone-3-carboxylic acid with active methylene (B1212753) compounds has been shown to result in a ring expansion, yielding functionalized eight-membered benzoxocinone rings. tubitak.gov.tr This occurs through a sequence of Michael addition, ring-opening, decarboxylation, and intramolecular cyclization. tubitak.gov.tr
Domino reactions involving chromones and 1,3-dicarbonyl compounds also proceed via an initial 1,4-addition of the nucleophile to the C2-C3 double bond, followed by ring cleavage. nih.govbeilstein-journals.orgresearchgate.net The resulting intermediate can then undergo a Knoevenagel condensation, leading to complex products like benzocoumarins or functionalized 2-hydroxybenzophenones. researchgate.netbeilstein-journals.org
Reactivity at Electrophilic Centers within the Pyrone Ring (e.g., C-2, C-4 Carbonyl)
The chromone scaffold possesses two primary electrophilic centers: the C-2 carbon of the enone system and the C-4 carbonyl carbon. nih.gov The C-2 position is particularly electron-deficient and is the typical site for conjugate addition by nucleophiles. researchgate.netnih.gov The presence of the 2-(dibromomethyl) group significantly amplifies this electrophilicity, making this position highly reactive.
Nucleophilic attack at C-2 typically initiates ring-opening, as discussed previously. researchgate.net The C-4 carbonyl group, while less reactive initially than the C-2 position towards conjugate addition, becomes a key reactive site in subsequent steps. Following the pyrone ring opening, the resulting intermediate contains a phenolic ketone moiety. The C-4 carbonyl can then participate in intramolecular cyclizations or condensation reactions, such as Knoevenagel or aldol-type reactions, to form new ring systems. nih.govbeilstein-journals.org
Furthermore, the C-2 position can be functionalized through transition metal-catalyzed C-H activation processes. Palladium-catalyzed oxidative arylation allows for the direct coupling of arenes at the C-2 position of the chromone ring, proceeding through a regioselective palladation step. nih.govrsc.org
| Reaction Type | Position | Reagents/Conditions | Product Type | Reference(s) |
| Nucleophilic Attack | C-2 | Various Nucleophiles (N, C, O) | Ring-Opened Intermediates | researchgate.net |
| Domino Reaction | C-2, C-4 | 1,3-Dicarbonyls, DBU | Benzocoumarins, Benzophenones | nih.gov, beilstein-journals.org |
| Ring Expansion | C-2, C-4 | Active Methylene Compounds | Benzoxocinones | tubitak.gov.tr |
| C-H Arylation | C-2 | Arenes, Pd(OAc)₂, Oxidant | 2-Aryl-4H-1-benzopyran-4-ones | rsc.org, nih.gov |
Cycloaddition Reactions
The C2-C3 double bond in the 4H-1-benzopyran-4-one core can participate as a 2π component in cycloaddition reactions. In Diels-Alder or [4+2] cycloadditions, chromones typically act as the dienophile, reacting with various dienes to form functionalized six-membered rings. researchgate.net The reactivity in these cycloadditions is influenced by substituents on the pyrone ring.
Conversely, when a vinyl group is present on the chromone scaffold (e.g., vinylchromones), the system can serve as the 4π component in [4+2] cycloadditions. For example, reactions with enamines yield C-ring substituted xanthones. rsc.org While less common, photochemical [2+2] cycloadditions, which are effective for synthesizing strained four-membered rings, have been reported for related coumarin (B35378) systems upon sensitization. rsc.orglibretexts.org Dipolar [3+2] cycloadditions offer another pathway to five-membered heterocyclic systems. uchicago.edu For this compound, the electron-withdrawing substituent at C-2 would be expected to enhance its reactivity as a dienophile in Diels-Alder reactions.
Advanced Catalytic Processes
Modern catalytic methods provide powerful tools for the selective transformation of the this compound scaffold.
Organocatalytic Transformations (e.g., Baylis-Hillman Reactions with Benzopyranone Substrates)
Organocatalysis offers a metal-free approach to construct complex chiral molecules. The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene catalyzed by a tertiary amine like DABCO, is relevant to chromone chemistry. organic-chemistry.org Specifically, chromone-3-carbaldehydes have been shown to react with activated alkenes such as acrylonitrile (B1666552) in the presence of DABCO to furnish the corresponding Baylis-Hillman adducts. researchgate.net
The general mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene, creating a zwitterionic enolate. This intermediate then adds to the aldehyde (the C-3 carbaldehyde group of the chromone), and subsequent elimination of the catalyst yields the functionalized allylic alcohol product. organic-chemistry.org
Beyond the Baylis-Hillman reaction, organocatalysis is widely used to achieve asymmetric synthesis of chromanone derivatives. Chiral amine or thiourea (B124793) catalysts can promote highly enantioselective domino reactions, such as Michael-cyclization sequences, starting from chromone-based synthons to produce complex polycyclic structures with multiple stereocenters. researchgate.netacs.org
Metal-Catalyzed Cross-Coupling and Annulation Reactions
The this compound molecule possesses two key sites for metal-catalyzed cross-coupling: the C-2 position of the pyrone ring and the dibromomethyl group itself. Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. openochem.orgwikipedia.orglibretexts.org
Palladium-catalyzed reactions can directly functionalize the C-2 position of the chromone ring via C-H activation, enabling arylation with boronic acids. rsc.org However, the gem-dibrominal group at C-2 offers more versatile reactivity. Gem-dihaloalkanes and gem-dihaloolefins are valuable precursors in cross-coupling chemistry. bohrium.comrsc.org The dibromomethyl group can potentially undergo:
Sequential Suzuki or Stille Couplings: Stepwise replacement of the bromine atoms with different organic fragments to build a quaternary center.
Formation of an Alkyne: Base-induced double dehydrobromination could transform the dibromomethyl group into an ethynyl (B1212043) group, which can then participate in Sonogashira coupling. A tandem elimination-hydrodebromination-cross-coupling process has been demonstrated for gem-dibromoalkenes to yield internal alkynes. organic-chemistry.org
Intramolecular Coupling: If a suitable nucleophile is present elsewhere in the molecule, intramolecular cross-coupling can lead to the formation of new fused ring systems. Copper-catalyzed intramolecular coupling of gem-dibromoolefins is a known method for preparing halogenated benzofused heterocycles. rsc.org
Catalytic asymmetric domino annulation reactions using chromone-based reactants are also powerful strategies for constructing chiral polycyclic chromanones in a single step. rsc.org
| Catalytic Reaction | Substrate Site | Catalyst/Reagents | Potential Product | Reference(s) |
| Suzuki Coupling | -CHBr₂ | Pd catalyst, Arylboronic acid, Base | 2-(Diarylmethyl)-chromone | youtube.com |
| Sonogashira Coupling | -CHBr₂ (post-elimination) | Pd/Cu catalyst, Terminal alkyne, Base | 2-(Alkynyl)-chromone | organic-chemistry.org |
| C-H Arylation | C-2 Position | Pd(OAc)₂, Arylboronic acid, Oxidant | 2-Aryl-chromone | rsc.org |
| Domino Annulation | C2-C3 Double Bond | Chiral Organo- or Metal Catalyst | Polycyclic Chromanones | rsc.org |
Structural Characterization Methodologies for 2 Dibromomethyl 4h 1 Benzopyran 4 One and Its Derivatives
Spectroscopic Analysis Principles
Spectroscopy involves the interaction of electromagnetic radiation with the molecule, providing insights into its electronic and vibrational states, the magnetic environment of its nuclei, and its fragmentation behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. Transitions between these levels can be induced by radiofrequency radiation, and the resulting resonance signals provide a wealth of structural information. nih.govnih.gov
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Dibromomethyl)-4H-1-benzopyran-4-one, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the benzopyran core and the dibromomethyl group. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The signal for the methine proton of the -CHBr₂ group is expected to appear at a significantly downfield chemical shift due to the strong deshielding effect of the two bromine atoms. The proton at the C-3 position typically appears as a singlet. The aromatic protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8) will show complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. mdpi.com
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The spectrum of this compound would show a characteristic signal for the carbonyl carbon (C-4) at a very downfield position (typically >170 ppm). cdnsciencepub.comasianpubs.org The carbon of the dibromomethyl group (-CHBr₂) would appear at a specific chemical shift, and the other carbons of the chromone (B188151) ring (C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a) would have distinct resonances that can be assigned based on established data for chromone derivatives. cdnsciencepub.comnih.gov
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei. COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, which is particularly useful for assigning the complex signals of the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.4-6.6 | s (singlet) |
| -CH Br₂ | ~6.8-7.2 | s (singlet) |
| H-5 | ~8.1-8.3 | dd (doublet of doublets) |
| H-6 | ~7.4-7.6 | m (multiplet) |
| H-7 | ~7.7-7.9 | m (multiplet) |
| H-8 | ~7.5-7.7 | d (doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| -C HBr₂ | ~35-45 |
| C-2 | ~160-165 |
| C-3 | ~112-115 |
| C-4 | ~175-178 |
| C-4a | ~123-126 |
| C-5 | ~125-128 |
| C-6 | ~124-127 |
| C-7 | ~133-136 |
| C-8 | ~118-120 |
| C-8a | ~155-158 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. researchgate.net For this compound, the IR spectrum provides key diagnostic information. A strong absorption band is expected in the region of 1650-1685 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group (C=O) at the C-4 position. researchgate.netchemicalbook.com Other characteristic absorptions include those for the C=C bonds of the aromatic and pyran rings (around 1450-1600 cm⁻¹), the C-O-C ether linkage (around 1000-1300 cm⁻¹), and the C-H bonds of the aromatic ring and the methine group. The C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | Stretch | 1650-1685 |
| C=C (Aromatic/Alkene) | Stretch | 1450-1600 |
| C-O-C (Ether) | Stretch | 1000-1300 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-Br | Stretch | 500-690 |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. libretexts.orgnih.gov
For this compound, the molecular ion peak [M]⁺ would be observed. A key feature would be the characteristic isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1. Fragmentation of chromone derivatives often involves a retro-Diels-Alder reaction. rsc.org The dibromomethyl group can also be lost as a radical, leading to significant fragment ions. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. utoronto.ca The chromone system in this compound contains conjugated π-electron systems, which are responsible for its UV absorption. libretexts.org The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). Chromones typically exhibit two main absorption bands in their UV spectra, which are attributed to π → π* transitions within the benzopyranone system. acs.orgacs.org The position and intensity of these bands can be influenced by substituents on the chromone ring. The dibromomethyl group at the C-2 position may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted chromone.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Band | Electronic Transition | Approximate λmax (nm) |
| Band I | π → π* (Benzoyl system) | ~290-320 |
| Band II | π → π* (Cinnamoyl system) | ~240-260 |
X-ray Crystallography Principles for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The method involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com
By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. wikipedia.org From this map, the positions of individual atoms can be determined with very high precision. This allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking. For a compound like this compound, a successful X-ray crystal structure analysis would provide the ultimate proof of its constitution and conformation in the solid state. researchgate.net
Theoretical and Computational Investigations of 2 Dibromomethyl 4h 1 Benzopyran 4 One
Quantum Chemical Studies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 2-(Dibromomethyl)-4H-1-benzopyran-4-one, these studies would provide deep insights into its intrinsic properties.
Electronic Structure and Molecular Orbital Analysis
A thorough analysis of the electronic structure would involve calculating the distribution of electrons within the molecule. This typically includes mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the bromine atoms and the carbonyl group would be expected to significantly influence the electron density distribution across the benzopyranone core.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods are invaluable for mapping potential reaction pathways. For instance, studying the nucleophilic substitution reactions at the dibromomethyl group or reactions involving the carbonyl function would require locating the transition state structures. By calculating the energy of these transition states, researchers could determine the activation energy barriers, providing a quantitative measure of the reaction kinetics. This would be crucial for understanding its stability and reactivity with other chemical species.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Quantum chemical software can predict various spectroscopic parameters. For this compound, this would include:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural confirmation of the molecule.
Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra would allow for the assignment of characteristic vibrational modes, such as the C=O stretch of the pyranone ring and the C-Br stretches of the dibromomethyl group.
A hypothetical data table for predicted vibrational frequencies might look like this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | Data not available | Carbonyl stretch of the pyranone ring |
| ν(C-O-C) | Data not available | Ether linkage stretch in the pyranone ring |
| ν(C-Br) symmetric | Data not available | Symmetric C-Br stretch |
| ν(C-Br) asymmetric | Data not available | Asymmetric C-Br stretch |
| Aromatic C-H stretch | Data not available | C-H stretching in the benzene (B151609) ring |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides electronic details, molecular modeling and dynamics offer insights into the physical behavior and interactions of the molecule over time.
Conformational Analysis and Energy Landscapes
The dibromomethyl group attached to the benzopyranone ring has rotational freedom, leading to different possible conformations (rotamers). A conformational analysis would involve systematically rotating the C-C bond connecting the dibromomethyl group to the ring and calculating the potential energy at each step. This generates a potential energy surface, or energy landscape, which identifies the most stable (lowest energy) conformation and the energy barriers between different conformations.
Theoretical Studies of Intermolecular Interactions
Understanding how this compound interacts with other molecules is key to predicting its behavior in various environments. Molecular dynamics simulations could be employed to study its interactions with solvent molecules or its potential to form dimers or larger aggregates. These studies would analyze non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atoms), and van der Waals forces, which govern its physical properties like solubility and melting point.
Structure-Activity Relationship (SAR) Investigations (Computational Approaches)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological effect. Computational approaches to SAR provide a quantitative and visual framework for this analysis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a hypothetical QSAR study would involve the following steps:
Dataset Assembly: A series of analogues of this compound would be synthesized or computationally designed. This would involve systematic modifications to the core structure, for instance, by altering the substituents on the benzopyran ring. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would need to be determined experimentally.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Indices that describe the connectivity of atoms.
Geometrical Descriptors: Molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: HOMO-LUMO gap, dipole moment, and atomic charges, often calculated using methods like Density Functional Theory (DFT). researchgate.net
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the calculated descriptors to the observed biological activity. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds. nih.gov
The resulting QSAR equation would highlight the key molecular properties that govern the activity of this class of compounds, providing a roadmap for designing more effective derivatives.
| Descriptor Type | Example Descriptors for this compound | Predicted Influence on Activity (Hypothetical) |
| Electronic | Dipole Moment, Atomic Charges on the Dibromomethyl Group | Could influence interactions with polar residues in a target's active site. |
| Steric | Molecular Volume, Surface Area | The size and shape of the dibromomethyl group may be critical for fitting into a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological | Connectivity Indices | Relate to the overall shape and branching of the molecule. |
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. emanresearch.org For this compound, a pharmacophore model could be developed using either a ligand-based or structure-based approach. nih.govbeilstein-journals.org
Ligand-Based Approach: This method is used when the 3D structure of the biological target is unknown. emanresearch.org It involves analyzing a set of known active molecules to identify common chemical features. For our target compound and its analogues, a pharmacophore model might include features such as:
Hydrogen Bond Acceptors (e.g., the carbonyl oxygen at position 4).
Aromatic Rings (the benzene ring of the benzopyran).
Hydrophobic features.
Halogen Bond Donors (the bromine atoms).
Structure-Based Approach: If the 3D structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the ligand and the protein's active site. beilstein-journals.org
Once a robust pharmacophore model is developed and validated, it serves as a 3D query to screen large virtual databases for novel compounds that possess the required features, potentially leading to the discovery of new chemical entities with similar or improved activity. nih.govmdpi.com This model also provides crucial insights for the de novo design of new ligands from scratch. openmedicinalchemistryjournal.com
| Pharmacophore Feature | Potential Location on this compound |
| Hydrogen Bond Acceptor | Carbonyl oxygen at the 4-position |
| Aromatic Ring | The fused benzene ring |
| Halogen Bond Donor | The two bromine atoms of the dibromomethyl group |
| Hydrophobic Center | The overall benzopyran scaffold |
Advanced Computational Methodologies and Software Applications in Chemical Research
The theoretical investigation of this compound would rely on a suite of sophisticated computational tools and software packages. emanresearch.org These tools have become indispensable in modern drug discovery and chemical research. beilstein-journals.org
Quantum Chemistry Software: Programs like Gaussian and Q-Chem are used for high-level quantum mechanical calculations. researchgate.netiscitech.com These would be employed to accurately determine the electronic properties, optimized geometry, and vibrational frequencies of the molecule. Such calculations are crucial for deriving accurate quantum-chemical descriptors for QSAR studies. nih.gov
Molecular Modeling Suites: Comprehensive software packages such as Discovery Studio, Schrödinger, and MOE (Molecular Operating Environment) provide integrated tools for a wide range of computational tasks. These platforms are essential for:
Pharmacophore modeling: Identifying and visualizing key chemical features. nih.gov
Molecular Docking: Predicting the binding orientation of this compound within a target's active site. openmedicinalchemistryjournal.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability. mdpi.com
QSAR and Statistical Software: Specialized software like CODESSA-Pro or modules within larger modeling suites are used to perform the statistical analysis required for QSAR model development. nih.gov
The application of these computational methods allows for a comprehensive in silico evaluation of this compound, providing valuable predictions of its biological potential and guiding further experimental investigation. emanresearch.org
| Software/Methodology | Application in the Study of this compound |
| Gaussian, Q-Chem | Calculation of electronic properties (e.g., HOMO/LUMO energies, charge distribution) for QSAR descriptors. researchgate.netiscitech.com |
| Discovery Studio, LigandScout | Development of ligand-based or structure-based pharmacophore models. nih.govgrafiati.com |
| GOLD, Molegro Virtual Docker | Molecular docking simulations to predict binding modes and affinities to a biological target. nih.gov |
| AMBER, GROMACS | Molecular Dynamics (MD) simulations to analyze the stability and dynamics of the ligand-receptor complex. |
| CODESSA-Pro, R, Python libraries | Statistical analysis and development of QSAR models. nih.gov |
Advanced Applications in Organic Synthesis and Materials Science
Role as a Privileged Scaffold in the Synthesis of Complex Organic Molecules
The benzopyran-4-one (chromone) framework is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govmdpi.com This is attributed to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. nih.govresearchgate.netmdpi.com The introduction of a dibromomethyl group at the 2-position of this privileged structure provides a reactive handle that allows for extensive chemical modifications, thereby enabling the synthesis of a variety of complex organic molecules with potential biological significance. nih.gov
The reactivity of the dibromomethyl group allows for its conversion into other functional groups, such as aldehydes, carboxylic acids, or can participate in coupling reactions. This versatility makes 2-(dibromomethyl)-4H-1-benzopyran-4-one a key intermediate in the synthesis of more elaborate chromone (B188151) derivatives. These derivatives often exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The chromone nucleus itself is a core component of many naturally occurring and synthetic compounds with significant therapeutic value. nih.gov
The following table provides examples of complex organic molecules synthesized from chromone scaffolds, illustrating the importance of this privileged structure.
| Target Molecule Class | Synthetic Strategy | Potential Biological Activity |
| Isoflavone Analogues | Modification of the C2 and C3 positions | Antiestrogenic |
| Chromone-fused Pyridines | Condensation with dinucleophiles | Anticancer |
| Poly-substituted Chromanones | Ring-opening and re-cyclization | SIRT2 Inhibition |
Utilization in the Construction of Fused Heterocyclic Systems
The electrophilic nature of the carbon atom in the dibromomethyl group, along with the electrophilic centers at C2 and C4 of the pyrone ring, makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. researchgate.netcrossref.org Reactions with various binucleophiles can lead to the formation of new rings fused to the chromone backbone.
For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole-fused chromones, while reactions with enamines or other carbon nucleophiles can lead to the construction of pyridine (B92270) and other fused six-membered rings. researchgate.net These reactions often proceed through a cascade of nucleophilic substitution, addition, and cyclization steps. The resulting fused heterocyclic compounds are of significant interest due to their unique chemical properties and diverse pharmacological profiles.
The synthesis of these fused systems is a testament to the versatility of the this compound synthon. The ability to construct complex, multi-ring systems from a relatively simple starting material is a key advantage in the efficient synthesis of novel chemical entities. airo.co.inresearchgate.netuniv.kiev.ua
Below is a table summarizing some of the fused heterocyclic systems synthesized from chromone derivatives.
| Fused Heterocycle | Reactant | Reaction Type |
| Chromeno[4,3-b]pyridines | Enamines | Condensation/Cyclization |
| Pyrazolo[3,4-b]chromones | Hydrazines | Nucleophilic substitution/Cyclization |
| Benzofuran-fused Chromones | C-H Functionalization | Intramolecular Cyclization |
Development of Novel Reagents and Catalysts from this compound Derivatives
The inherent reactivity of the dibromomethyl group in this compound can be harnessed to develop novel reagents and catalysts. For example, conversion of the dibromomethyl group to a phosphonium (B103445) salt would yield a Wittig-type reagent, which could be utilized in the synthesis of various vinyl-substituted chromones. These products, in turn, can serve as monomers for polymerization or as building blocks for further synthetic transformations. nih.govmdpi.com
Furthermore, derivatives of this compound can be designed to act as ligands for metal catalysts. The chromone core can be functionalized with coordinating groups, and the resulting molecule can chelate to a metal center. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral versions of these ligands could also enable enantioselective catalysis. researchgate.netnih.gov The synthesis of novel 1,4-dihydropyran derivatives has been achieved using reusable nanocatalysts, highlighting the potential for chromone-based structures in catalysis. frontiersin.orgfrontiersin.org
Theoretical Considerations for Applications in Functional Materials Research
Theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic and photophysical properties of this compound and its derivatives, suggesting their potential applications in functional materials research. d-nb.infonih.gov The chromone scaffold, with its extended π-system, is a promising candidate for the development of organic materials with interesting optical and electronic properties. researchgate.net
Computational analyses can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential. researchgate.net These parameters are crucial in determining a molecule's potential as an organic semiconductor, a component in organic light-emitting diodes (OLEDs), or a nonlinear optical material. The presence of the electron-withdrawing dibromomethyl group can significantly influence these electronic properties.
Theoretical modeling can guide the rational design of new functional materials based on the this compound scaffold. By systematically modifying the structure and calculating the resulting electronic properties, it is possible to identify derivatives with optimized characteristics for specific applications in materials science.
Q & A
Q. What are the recommended synthetic routes for 2-(Dibromomethyl)-4H-1-benzopyran-4-one, and how can experimental parameters be optimized?
Methodological Answer: Synthesis of this compound can be approached via batch or continuous-flow methods. Batch synthesis typically involves bromination of a precursor (e.g., 4H-1-benzopyran-4-one derivatives) using reagents like N-bromosuccinimide (NBS) in a controlled solvent system (e.g., carbon tetrachloride or DMF). Continuous-flow methods, which offer improved safety and scalability, require precise control of temperature, residence time, and reagent stoichiometry. Optimization should focus on minimizing side reactions (e.g., over-bromination) through real-time monitoring via techniques like FTIR or HPLC .
Q. How can the structural and physicochemical properties of this compound be rigorously characterized?
Methodological Answer:
- Structural Characterization: Use X-ray crystallography for definitive confirmation of the dibromomethyl substituent position. Complementary techniques include / NMR (e.g., chemical shifts for bromine-induced deshielding) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
- Physicochemical Properties: Determine solubility in polar/non-polar solvents via shake-flask methods, logP values using HPLC-based protocols, and thermal stability via differential scanning calorimetry (DSC). NIST databases provide reference data for analogous chromone derivatives .
Advanced Research Questions
Q. How can QSAR models be designed to predict the bioactivity of this compound derivatives?
Methodological Answer:
- Dataset Curation: Include structurally diverse analogs with experimentally validated activities (e.g., antifeedant, anti-inflammatory) and inactive compounds to avoid model bias.
- Descriptor Selection: Use quantum-chemical descriptors (e.g., HOMO/LUMO energies) and topological indices (e.g., Kier-Hall connectivity) to capture electronic and steric effects.
- Model Validation: Apply leave-one-out cross-validation and external test sets. For example, a study on benzopyran derivatives achieved robust predictability () by incorporating inactive compounds during training .
Q. How can contradictory findings in cytokine modulation studies involving this compound be resolved?
Methodological Answer: Contradictions in cytokine effects (e.g., IL6 inhibition vs. activation) may arise from cell type-specific signaling or concentration-dependent responses. To address this:
- Dose-Response Profiling: Use a wide concentration range (e.g., 0.1–100 µM) in primary immune cells (e.g., macrophages) and measure IL6 mRNA/protein levels via qRT-PCR and ELISA.
- Mechanistic Studies: Employ kinase activity assays (e.g., JAK/STAT pathway) and siRNA knockdowns to identify molecular targets. For example, a related chromone derivative inhibited IL6 secretion via NF-κB pathway suppression .
Q. What strategies mitigate off-target effects in pharmacological studies of this compound?
Methodological Answer:
- Selectivity Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess binding to non-target kinases.
- Proteomic Analysis: Perform affinity purification coupled with LC-MS/MS to identify interacting proteins.
- Computational Docking: Validate target specificity using molecular docking simulations (e.g., AutoDock Vina) against crystal structures of suspected off-targets.
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (N95 or higher) for powder handling.
- Ventilation: Conduct reactions in a fume hood with >0.5 m/s airflow.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Safety data for analogous compounds highlight risks of skin/eye irritation and respiratory toxicity .
Data Interpretation and Reproducibility
Q. How can researchers validate the reproducibility of spectral data for this compound?
Methodological Answer:
- NMR Reproducibility: Compare chemical shifts with published data for 4H-1-benzopyran-4-one derivatives (e.g., δ 6.8–7.2 ppm for aromatic protons in DMSO-d6).
- Reference Standards: Use commercially available chromone derivatives (e.g., 5,7-dihydroxy-4H-1-benzopyran-4-one) as internal controls.
- Collaborative Trials: Share raw spectral data (e.g., via NMRium) for cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
